Doxapram hydrochloride monohydrate
Overview
Description
Doxapram hydrochloride monohydrate is a central and respiratory stimulant with a brief duration of action. It is primarily used as a temporary treatment for acute respiratory failure, particularly when superimposed on chronic obstructive pulmonary disease, and for postoperative respiratory depression . The compound is known chemically as 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride monohydrate involves the reaction of 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid in the presence of water to form the monohydrate salt . The reaction conditions typically involve controlled temperature and pH to ensure the formation of the desired monohydrate form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the compound through crystallization and drying to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Doxapram hydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the morpholine ring and the pyrrolidinone structure .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include hydrochloric acid and other halogenating agents.
Oxidation and Reduction Reactions: These reactions are less common for this compound but can be carried out using standard oxidizing and reducing agents under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of doxapram, which may have different pharmacological properties .
Scientific Research Applications
Doxapram hydrochloride monohydrate has several scientific research applications:
Mechanism of Action
Doxapram hydrochloride monohydrate produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels, leading to an increase in tidal volume and respiratory rate . The compound also induces a pressor response due to improved cardiac output rather than peripheral vasoconstriction .
Comparison with Similar Compounds
Pentethylcyclanone: A compound with a similar structure and central nervous system stimulant properties.
Pentylenetetrazol: Another central nervous system stimulant with a different mechanism of action.
Uniqueness: Doxapram hydrochloride monohydrate is unique in its ability to stimulate respiration through peripheral chemoreceptors and its relatively low side effect profile compared to other central nervous system stimulants . Its specific action on potassium channels in the carotid body sets it apart from other respiratory stimulants .
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991081 | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-53-0 | |
Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOXAPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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